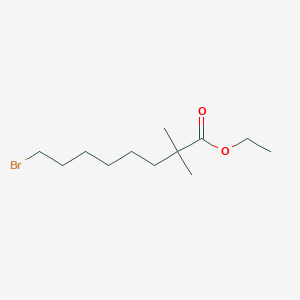

Ethyl 2,2-dimethyl-8-bromooctanoate

説明

Ethyl 2,2-dimethyl-8-bromooctanoate is a branched-chain brominated ester with the molecular formula C₁₂H₂₁BrO₂. Its structure features a terminal bromine atom at the 8th carbon and two methyl groups at the 2nd carbon of the octanoate backbone, esterified with an ethyl group. The steric hindrance introduced by the 2,2-dimethyl groups and the electron-withdrawing bromine substituent significantly influences its reactivity and physicochemical properties compared to simpler esters.

特性

分子式 |

C12H23BrO2 |

|---|---|

分子量 |

279.21 g/mol |

IUPAC名 |

ethyl 8-bromo-2,2-dimethyloctanoate |

InChI |

InChI=1S/C12H23BrO2/c1-4-15-11(14)12(2,3)9-7-5-6-8-10-13/h4-10H2,1-3H3 |

InChIキー |

MTEYTBYHEOMETG-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C)(C)CCCCCCBr |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The unique structural attributes of ethyl 2,2-dimethyl-8-bromooctanoate can be contextualized by comparing it to analogs with modifications in branching, halogenation, or ester groups. Below is a detailed analysis:

Ethyl 8-Bromooctanoate

- Structure : Lacks the 2,2-dimethyl groups.

- Key Differences: Reactivity: The absence of steric hindrance at the 2nd carbon allows faster nucleophilic attack at the ester carbonyl group, enhancing hydrolysis rates compared to the dimethyl variant. Physicochemical Properties: Lower molecular weight (C₁₀H₁₇BrO₂ vs. C₁₂H₂₁BrO₂) reduces boiling point and increases volatility. Environmental Persistence: Ethyl 8-bromooctanoate has established environmental screening levels (ITSL) derived from databases like EPA IRIS and ACGIH, but the dimethyl variant’s bulkiness may reduce biodegradability .

Ethyl 2,2-Dimethyloctanoate

- Structure : Lacks the 8-bromine substituent.

- Key Differences :

- Electrophilicity : The bromine atom in the target compound increases electrophilic character, making it more reactive in SN2 reactions.

- Applications : While both compounds serve as synthetic intermediates, the brominated derivative is favored in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen handle.

R-(–)-BL3912A (α-Ethyl Analog of DOM)

- For ethyl 2,2-dimethyl-8-bromooctanoate, the 2,2-dimethyl groups may similarly modulate interactions with enzymes or receptors by sterically blocking active sites.

Data Table: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Applications |

|---|---|---|---|---|---|

| Ethyl 2,2-dimethyl-8-bromooctanoate | C₁₂H₂₁BrO₂ | 289.20 | ~245 (estimated) | 3.8 | Pharmaceutical intermediates |

| Ethyl 8-bromooctanoate | C₁₀H₁₇BrO₂ | 265.15 | 220–225 | 2.9 | Agrochemical synthesis |

| Ethyl 2,2-dimethyloctanoate | C₁₂H₂₂O₂ | 198.30 | 210–215 | 3.2 | Polymer plasticizers |

Notes:

- LogP (octanol-water partition coefficient) indicates increased lipophilicity for the brominated dimethyl variant, suggesting greater membrane permeability.

Research Findings and Implications

Synthetic Utility: The bromine atom in ethyl 2,2-dimethyl-8-bromooctanoate enables selective cross-coupling reactions, as demonstrated in palladium-catalyzed protocols. However, the dimethyl groups may necessitate higher reaction temperatures or stronger bases to overcome steric effects.

Its higher LogP suggests prolonged retention in lipid-rich tissues, warranting further toxicokinetic studies .

Metabolic Stability: Comparative studies with non-branched analogs suggest that the 2,2-dimethyl groups confer resistance to esterase-mediated hydrolysis, enhancing metabolic stability in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。